4-Bromo-2-hydroxypyrimidine
Overview
Description
4-Bromo-2-hydroxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxypyrimidine can be synthesized through various methods. One common approach involves the bromination of 2-hydroxypyrimidine using bromine in solvents like benzene or nitrobenzene . The reaction typically proceeds under mild conditions, yielding the desired product in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine in benzene or nitrobenzene.
Substitution: Amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Bromo-2-hydroxypyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxypyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-hydroxypyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Amino-2-hydroxypyrimidine: Contains an amino group, which significantly alters its chemical behavior and applications.
Uniqueness: 4-Bromo-2-hydroxypyrimidine is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSNTLTQPMYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621968 | |
Record name | 6-Bromopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548767-83-5 | |
Record name | 6-Bromopyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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